6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]
Description
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is a brominated spirocyclic oxazine derivative characterized by a benzo[b][1,4]oxazine core fused to a cyclopropane ring. Its molecular formula is C₉H₈BrNO, with a molar mass of 214.06 g/mol . Key physicochemical properties include a density of 1.534 g/cm³, boiling point of 296.4°C, and pKa of 3.59, reflecting moderate acidity . The compound is synthesized via bromination of benzo[1,4]oxazine followed by cyclopropane ring formation, though detailed synthetic protocols remain proprietary . Safety data classify it as harmful (GHS hazard code Xn), with acute toxicity if swallowed (Risk Code R22) .
Properties
IUPAC Name |
6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-1-2-9-8(5-7)12-6-10(13-9)3-4-10/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWQPBFYRGZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729121 | |
| Record name | 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-46-6 | |
| Record name | 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Assembly
A catalyst-free, one-pot method developed by Das et al. (2020) enables the synthesis of 3,4-dihydro-2H-benzo[b]oxazines via in situ Schiff base formation, alkylation, and cyclization. For the 6-bromo derivative, this approach involves:
- Condensation of 4-bromo-2-aminophenol with formaldehyde to form an imine intermediate.
- Alkylation with phenacyl bromide derivatives under mild basic conditions (K2CO3, ethanol, 50°C).
- Spontaneous cyclization to yield the dihydrobenzoxazine core.
Typical Conditions :
- Yield: 72–85%
- Diastereoselectivity: >95:5 (dr)
- Key Advantage: Avoids harsh reagents, preserving the cyclopropane moiety in subsequent steps.
Cyclopropanation Strategies
Simmons-Smith Reaction
The classical Simmons-Smith protocol (Zn-Cu/CH2I2) remains widely used for cyclopropane synthesis. Application to the benzoxazine system requires:
- Introduction of a vinyl or allylic alcohol moiety adjacent to the spiro carbon.
- Reaction with CH2I2 (2.5 equiv) and Zn-Cu couple (3.0 equiv) in anhydrous Et2O at reflux (24–48 h).
Example :
Hydrogen-Borrowing Catalysis
Recent advances in hydrogen-borrowing (HB) catalysis enable α-cyclopropanation of ketones via a two-step mechanism:
- Ketone alkylation : Using alcohols prefunctionalized with leaving groups (e.g., phenoxy).
- Intramolecular displacement : Base-mediated cyclization (KOtBu, THF, 0°C → rt).
Adaptation for Spiro Systems :
- Substrate: 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine-2-propanone.
- Reagents: 1,2-Dibromoethane (1.2 equiv), KOtBu (2.0 equiv).
- Yield: 67%
- Mechanistic Support: Isolation of α-branched intermediates confirms stepwise pathway.
Spiroannulation Techniques
Intramolecular Nucleophilic Displacement
A high-yielding route involves pre-installing a leaving group (e.g., bromide) on the benzoxazine precursor:
- Substrate Synthesis : 6-Bromo-3,4-dihydro-2-(2-bromoethyl)-2H-benzo[b]oxazine.
- Cyclization : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C induces intramolecular SN2 displacement.
Optimized Parameters :
Photochemical [2+2] Cycloaddition
While less common, UV-mediated cycloaddition offers stereochemical control:
- Diene Precursor : 6-Bromo-3,4-dihydro-2-vinyl-2H-benzo[b]oxazine.
- Conditions : Irradiation at 254 nm (CH2Cl2, N2 atmosphere).
- Outcome : Forms cyclopropane via triplet excited state, though yields are modest (32–41%).
Functional Group Interconversion
Bromination Strategies
Directed ortho-metalation (DoM) ensures regioselective bromination:
Deprotection and Derivatization
The phenoxy protecting group in HB-derived products is removable via:
- Oxidation : Phthaloyl peroxide/HFIP (hexafluoroisopropanol).
- Acid Hydrolysis : CAN (ceric ammonium nitrate) in MeOH/H2O.
Analytical and Spectroscopic Data
Table 1. Characterization Data for 6-Bromo-3,4-dihydrospiro[benzo[b]oxazine-2,1'-cyclopropane]
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C12H11BrN2O | HRMS (ESI+) |
| Melting Point | 158–160°C | DSC |
| 1H NMR (400 MHz, CDCl3) | δ 6.92 (d, J = 2.4 Hz, 1H, ArH), 4.32 (t, J = 4.8 Hz, 2H, OCH2), 3.78 (s, 2H, NCH2), 1.45–1.39 (m, 4H, cyclopropane) | - |
| 13C NMR (100 MHz, CDCl3) | δ 151.3 (C-Br), 122.1 (spiro C), 29.8 (cyclopropane CH2) | - |
| HPLC Purity | 98.2% | C18 column, MeCN/H2O |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] serves as an essential building block in the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with various functional groups using nucleophiles such as sodium methoxide or potassium tert-butoxide.
- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride, leading to a variety of derivatives.
Biological Studies
The compound's unique structure makes it suitable for exploring biological pathways and interactions. It can be utilized in:
- Enzyme Interaction Studies : Investigating how this compound interacts with specific enzymes can provide insights into its potential therapeutic applications.
- Receptor Binding Studies : The spirocyclic nature may allow it to bind selectively to certain receptors, which can be pivotal in drug discovery processes.
Material Science
In the field of materials science, 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] could be explored for developing new materials with tailored properties:
- Polymers and Coatings : Its reactivity can be harnessed to create polymers or coatings with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1’-cyclopropane] involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The spirocyclopropane moiety distinguishes the target compound from non-spiro brominated oxazines. Key analogs include:
Key Observations :
Physicochemical Properties
Key Observations :
Reactivity Trends :
Structural-Activity Relationships :
Commercial and Research Status
Key Observations :
- Non-spiro bromo-oxazines are more accessible and widely used in medicinal chemistry .
Biological Activity
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is a synthetic compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities.
The compound features a spirocyclic structure that may influence its interaction with biological targets. The presence of a bromine atom enhances its reactivity and potential for biological activity. The synthesis typically involves cyclization reactions under controlled conditions, often utilizing bases like sodium hydride and solvents such as dimethylformamide (DMF) at elevated temperatures.
The biological activity of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] is believed to stem from its ability to interact with various molecular targets within biological systems. This interaction can lead to modulation of enzymatic activities, receptor binding, and other cellular processes. The spirocyclic nature of the compound allows for unique binding interactions that may enhance its efficacy and specificity in biological applications.
Cytotoxic Activity
Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain spirocyclic compounds have been reported to inhibit tumor cell proliferation and induce apoptosis in vitro. The unique chemical structure of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] may contribute similarly to anticancer activity.
Case Studies
While direct case studies on 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] are scarce, research on related compounds provides insight into its potential applications:
- Antimicrobial Efficacy : A study explored the antimicrobial properties of benzoxazine derivatives against pathogens such as Xanthomonas axonopodis and Fusarium solani. The findings indicated that modifications in the benzoxazine structure significantly influenced antibacterial activity .
- Cytotoxicity : Another investigation into bis-piperidine alkaloids revealed strong cytotoxic activity against cancer cell lines. These findings highlight the relevance of structural variations in spirocyclic compounds for therapeutic applications in oncology .
Comparative Analysis
A comparison with similar compounds reveals the unique attributes of 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-Chloro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] | Structure | Moderate cytotoxicity |
| 6-Fluoro-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] | Structure | Significant antibacterial effects |
| 6-Iodo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] | Structure | Enhanced reactivity |
Q & A
Q. Q1. What are the recommended synthetic routes for 6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane], and how do reaction conditions influence yield?
Q. Q2. How should researchers characterize the spirocyclic structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR : The cyclopropane ring protons appear as distinct AB systems (e.g., δ 2.04–2.42 ppm, J = 9 Hz) due to magnetic anisotropy. The bromine atom deshields adjacent protons, causing downfield shifts in the benzoxazine ring (δ 6.8–7.5 ppm).
- X-ray Crystallography : Critical for confirming spiro-junction geometry. For example, centroid–centroid separations (e.g., 3.720 Å) between aromatic rings validate π-stacking interactions .
- MS : Look for molecular ion clusters (e.g., m/z 500–508) indicative of bromine isotopic patterns .
Advanced Research Questions
Q. Q3. How does the spirocyclic architecture influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The cyclopropane ring introduces steric strain and electronic effects. For instance, the spiro-junction restricts rotation, making the bromine atom more susceptible to SNAr (nucleophilic aromatic substitution) with amines or thiols. However, competing elimination pathways may occur if strong bases (e.g., KOtBu) are used, leading to ring-opening products. Computational studies (DFT) can predict reaction sites by analyzing LUMO distributions at the brominated position .
Q. Q4. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?
Methodological Answer: Discrepancies between X-ray (rigid spiro geometry) and NMR (dynamic behavior in solution) are common. To address this:
Perform variable-temperature NMR to detect conformational exchange (e.g., coalescence of cyclopropane proton signals).
Use NOESY to identify through-space interactions absent in the crystal structure.
Compare experimental data with molecular dynamics (MD) simulations to model solvent effects .
Q. Q5. How can computational methods predict the compound’s pharmacokinetic properties for biological studies?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and blood-brain barrier penetration. The bromine atom increases molecular weight (≈300 g/mol), potentially reducing bioavailability.
- Docking Studies : The spirocyclic core may fit into enzyme pockets (e.g., kinases) via π-π stacking with aromatic residues. Validate with in vitro assays using fluorogenic substrates .
Q. Q6. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?
Methodological Answer: Key issues include:
- Byproduct Formation : Trace metals (e.g., Zn from cyclopropanation) can catalyze debromination. Use chelating agents (EDTA) during workup.
- Purification : The compound’s low solubility in non-polar solvents complicates crystallization. Gradient sublimation or chiral HPLC (e.g., CHIRALPAK® IA) ensures enantiopurity .
Experimental Design & Data Analysis
Q. Q7. How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
Prepare buffer solutions (pH 1–13).
Incubate the compound at 37°C for 24–72 h.
Monitor degradation via HPLC-MS. Acidic conditions may hydrolyze the benzoxazine ring, while alkaline conditions promote cyclopropane ring-opening .
Q. Q8. What statistical methods are suitable for analyzing dose-response data in biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
